molecular formula C13H20N2O2 B1427957 N-(3,5-dimethoxyphenyl)piperidin-3-amine CAS No. 1282848-82-1

N-(3,5-dimethoxyphenyl)piperidin-3-amine

Cat. No.: B1427957
CAS No.: 1282848-82-1
M. Wt: 236.31 g/mol
InChI Key: QPKNZKVCHDORJB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)piperidin-3-amine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. This compound is characterized by its phenyl ring substituted with two methoxy groups and a piperidine ring attached to the nitrogen atom. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)piperidin-3-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for various receptors and enzymes, aiding in the study of biological processes. In medicine, it is explored for its potential therapeutic properties, including its use as a precursor for pharmaceuticals. In industry, it is utilized in the development of new materials and chemical processes.

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-(3,5-dimethoxyphenyl)piperidin-3-amine”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Future research may focus on discovering new synthesis methods, exploring the compound’s potential applications, and understanding its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)piperidin-3-amine typically involves the reaction of 3,5-dimethoxyphenylamine with piperidine under specific conditions. The reaction can be carried out using reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine. The reaction is usually performed under an inert atmosphere to prevent oxidation and carried out at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The use of automated systems and advanced control technologies can help optimize the reaction conditions and improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethoxyphenyl)piperidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds. The reactions are typically carried out in an acidic or neutral medium.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually carried out in anhydrous solvents like ether or THF.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides or sulfonates in the presence of a base. The reactions are often performed in polar aprotic solvents like DMF or DMSO.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various applications, such as drug development and material science.

Mechanism of Action

The mechanism by which N-(3,5-dimethoxyphenyl)piperidin-3-amine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)piperidin-3-amine is similar to other compounds with phenyl and piperidine moieties, such as N-(3,5-dimethoxyphenyl)piperidin-4-amine and N-(3,5-dimethoxyphenyl)piperidin-2-amine. its unique structural features, such as the position of the methoxy groups and the piperidine ring, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other similar compounds may not be as effective.

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Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-6-11(7-13(8-12)17-2)15-10-4-3-5-14-9-10/h6-8,10,14-15H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKNZKVCHDORJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2CCCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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